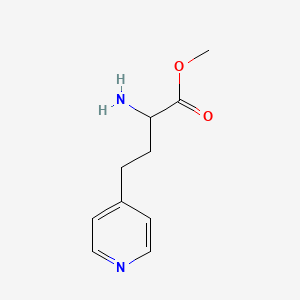
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a dihydroisoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinolinone core is replaced by an amino group.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction, where an ethylene oxide reacts with the isoquinolinone core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxylic acid group.
Reduction: The compound can undergo reduction reactions, where the carbonyl group in the isoquinolinone core is reduced to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: The major product is 7-Amino-2-(2-carboxyethyl)-3,4-dihydroisoquinolin-1(2h)-one.
Reduction: The major product is 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-ol.
Substitution: The major products depend on the substituent introduced, such as 7-Halo-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one or 7-Alkyl-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one.
科学的研究の応用
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one: can be compared with other isoquinolinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
7-amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-1-8-3-4-13(5-6-14)11(15)10(8)7-9/h1-2,7,14H,3-6,12H2 |
InChIキー |
JFPKGBMHIYXVOE-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C2=C1C=CC(=C2)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


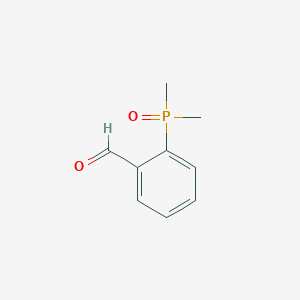
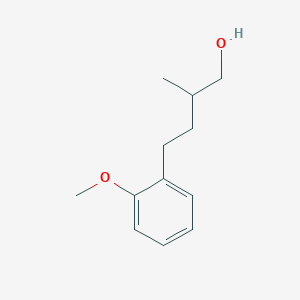
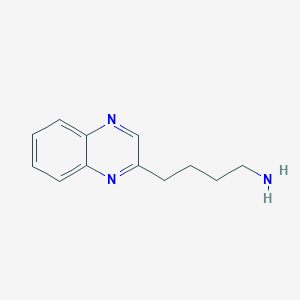
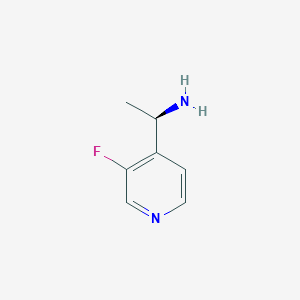
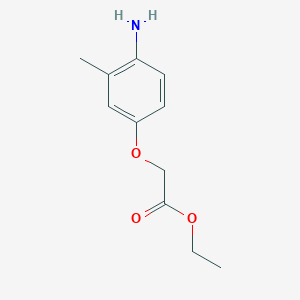
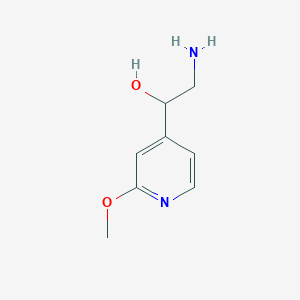

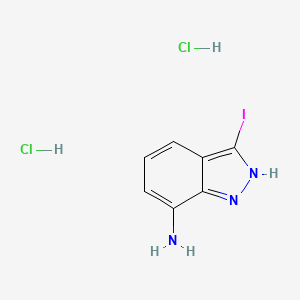

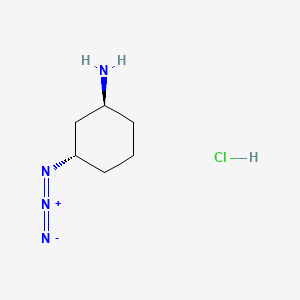
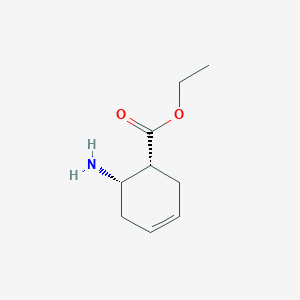

![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
